(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azetidine ring, an isoxazole ring, and a sulfonyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cyclization reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the azetidine and isoxazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar structure but with a phenyl group instead of a methyl group on the isoxazole ring.
(3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone: Similar structure but with a different substitution pattern on the isoxazole ring.
Uniqueness
(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)7-19(16,17)10-5-14(6-10)12(15)11-4-9(3)18-13-11/h4,8,10H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWRNGDERSZHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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